molecular formula C7H4F3N3 B15198390 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B15198390
M. Wt: 187.12 g/mol
InChI Key: JVMUOQKQDOKYJN-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the triazole ring, which is fused to a pyridine ring. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with trifluoroacetic acid and an appropriate aldehyde under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazolopyridine core. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and enable the efficient production of the compound in large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.

    Pathways Involved: The inhibition of these kinases leads to the disruption of signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Similar structure but lacks the trifluoromethyl group.

    1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

    1,2,4-Triazolo[4,3-c]quinazoline: Contains a quinazoline ring.

Uniqueness

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6-12-11-4-13(5)6/h1-4H

InChI Key

JVMUOQKQDOKYJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C(=C1)C(F)(F)F

Origin of Product

United States

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